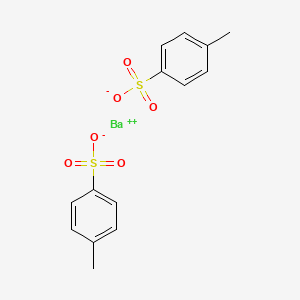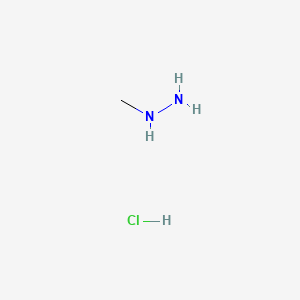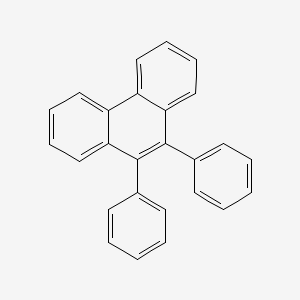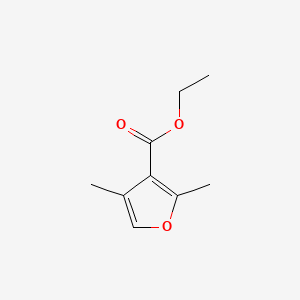
Butane-1,3-diol;hexanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butane-1,3-diol;hexanedioic acid, also known as polycaprolactone, is a high molecular compound. It is a colorless to slightly yellow solid with plasticity, heat resistance, and high tensile strength. This compound is soluble in common organic solvents at room temperature and has good water resistance and electrical insulation properties .
准备方法
The preparation of polycaprolactone is mainly achieved through the ring-opening polymerization of caprolactone. The commonly used method involves reacting caprolactone with 1,3-butanediol under the action of a catalyst at high pressure and high temperature conditions . This process results in the formation of polycaprolactone, which is widely used in various industrial applications.
化学反应分析
Polycaprolactone undergoes several types of chemical reactions, including:
Oxidation: Polycaprolactone can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties.
Substitution: Substitution reactions can introduce different functional groups into the polymer chain.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Polycaprolactone has a wide range of scientific research applications, including:
Chemistry: Used in the preparation of fibers, textiles, films, and coatings.
Biology: Employed in the development of biodegradable materials for medical applications, such as degradable sutures.
Medicine: Utilized in drug delivery systems and tissue engineering.
Industry: Applied in the production of plastic products, adhesives, and coatings
作用机制
The mechanism by which polycaprolactone exerts its effects involves its interaction with various molecular targets and pathways. In medical applications, polycaprolactone’s biodegradability allows it to be broken down by hydrolysis, releasing its components gradually. This property makes it suitable for controlled drug release and tissue engineering .
相似化合物的比较
Polycaprolactone can be compared with other similar compounds, such as:
1,2-Butanediol: Another diol with different properties and applications.
1,4-Butanediol: Used in the production of polyurethanes and other polymers.
Adipic acid: A dicarboxylic acid used in the production of nylon and other polymers.
Polycaprolactone’s unique properties, such as its biodegradability and solubility in organic solvents, make it distinct from these similar compounds.
属性
CAS 编号 |
24937-93-7 |
|---|---|
分子式 |
C10H20O6 |
分子量 |
236.26 g/mol |
IUPAC 名称 |
butane-1,3-diol;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C4H10O2/c7-5(8)3-1-2-4-6(9)10;1-4(6)2-3-5/h1-4H2,(H,7,8)(H,9,10);4-6H,2-3H2,1H3 |
InChI 键 |
KKPMZLPPEXRJOM-UHFFFAOYSA-N |
SMILES |
CC(CCO)O.C(CCC(=O)O)CC(=O)O |
规范 SMILES |
CC(CCO)O.C(CCC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















